2-Amino-3,5-dimethylbenzoic acid

Structural Biology Enzyme Inhibition Mycobacterium tuberculosis

Sourcing anthranilic acid analogs with predictable regioselectivity often delays lead optimization when positional isomers lack validated biological or spectral references. 2-Amino-3,5-dimethylbenzoic acid resolves this with a 3,5-dimethyl pattern that directs electrophilic substitution and cyclization, a co-crystal structure (PDB 3UU1) confirming binding to M. tuberculosis trpD, and complete SDBS spectral documentation (¹H/¹³C NMR, IR, MS) for method validation. • cLogP 1.41 places it in the optimal CNS-permeability window while avoiding excessive metabolic clearance • Melting point 194-196 °C enables amide coupling and cyclodehydration at 80-120 °C without thermal degradation • Well-characterized reference material supports HPLC/GC-MS/NMR method development and impurity identification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 14438-32-5
Cat. No. B081655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dimethylbenzoic acid
CAS14438-32-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)O)N)C
InChIInChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyGIMYRAQQQBFFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dimethylbenzoic Acid (CAS 14438-32-5): Procurement and Differentiation Guide for Anthranilic Acid-Derived Building Blocks


2-Amino-3,5-dimethylbenzoic acid (CAS 14438-32-5, synonym: 3,5-dimethylanthranilic acid) is a substituted anthranilic acid derivative featuring a primary amino group at the 2-position and two methyl substituents at the 3- and 5-positions of the benzoic acid ring [1]. With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol, this compound serves as a versatile aromatic building block in organic synthesis, particularly as an intermediate for heterocyclic compound preparation and pharmaceutical research [2]. The 3,5-dimethyl substitution pattern confers distinct steric and electronic properties that differentiate this compound from other anthranilic acid analogs [1].

Why 2-Amino-3,5-dimethylbenzoic Acid Cannot Be Arbitrarily Substituted with Other Anthranilic Acid Derivatives


The 3,5-dimethyl substitution pattern in 2-amino-3,5-dimethylbenzoic acid produces a unique combination of steric shielding and electronic modulation that is absent in unsubstituted anthranilic acid (2-aminobenzoic acid) or mono-methyl analogs [1]. Additivity of substituent effects has been demonstrated for 3,5-disubstituted benzoic acids, where the combined influence of two methyl groups alters ionization thermodynamics in ways not predictable from single-substituent data alone [2]. Furthermore, the methyl groups at positions 3 and 5 flank the 4-position, creating a steric environment that directs regioselectivity in electrophilic substitution and cyclization reactions—a feature that 4-substituted or unsubstituted anthranilic acids cannot replicate [1]. For procurement purposes, substituting 2-amino-3,5-dimethylbenzoic acid with 2-amino-5-methylbenzoic acid or 2-amino-4-methylbenzoic acid would fundamentally alter reaction outcomes, solubility profiles, and downstream intermediate properties.

Quantitative Evidence: Direct and Inferred Differentiation of 2-Amino-3,5-dimethylbenzoic Acid Against Closest Analogs


PDB-Co-crystallized Ligand: Structural Validation in Anthranilate Phosphoribosyltransferase (trpD) Inhibition

2-Amino-3,5-dimethylbenzoic acid (designated as ligand ID 14B) has been co-crystallized with anthranilate phosphoribosyltransferase (trpD) from Mycobacterium tuberculosis in the PDB entry 3UU1 [1]. The electron density map confirms specific binding within the enzyme active site. In contrast, unsubstituted anthranilic acid (the native substrate) and 4-substituted anthranilic acid analogs exhibit different binding orientations or fail to co-crystallize under identical conditions due to altered steric complementarity [1]. This crystallographic evidence demonstrates that the 3,5-dimethyl substitution pattern is structurally accommodated by the trpD active site, a feature not universally shared across anthranilic acid derivatives.

Structural Biology Enzyme Inhibition Mycobacterium tuberculosis

Lipophilicity (cLogP) Comparison: Enhanced Membrane Partitioning Versus Unsubstituted and Mono-Methyl Anthranilic Acids

The calculated octanol-water partition coefficient (cLogP) for 2-amino-3,5-dimethylbenzoic acid is 1.41 [1]. This value represents a measurable increase in lipophilicity relative to unsubstituted anthranilic acid (2-aminobenzoic acid, cLogP ~0.8-1.0) and mono-methyl analogs such as 2-amino-3-methylbenzoic acid (cLogP ~1.1-1.2) [2]. The presence of two methyl groups at positions 3 and 5 contributes additively to hydrophobic surface area without introducing the steric clash that would occur with a 2,6-dimethyl arrangement [1]. This intermediate cLogP value places the compound in a favorable range for passive membrane permeability while maintaining aqueous solubility (cLogS = -2.393) sufficient for biological assay conditions.

Lipophilicity Drug Design ADME Prediction

Melting Point and Crystallinity: Higher Thermal Stability and Defined Solid-State Properties Versus Positional Isomers

The melting point of 2-amino-3,5-dimethylbenzoic acid is reported as 194-196°C (lit.) [1], with supplier specifications ranging from 189-194°C [2]. This melting range is notably higher than that of 2-amino-4-methylbenzoic acid (mp ~177-180°C) and 2-amino-6-methylbenzoic acid (mp ~124-126°C) [1]. The elevated melting point reflects stronger intermolecular hydrogen bonding networks enabled by the symmetrical 3,5-dimethyl arrangement, which minimizes steric disruption of crystal packing compared to ortho-substituted or asymmetrically substituted analogs. The compound is consistently described as a crystalline solid or light brown fiber across multiple authoritative sources [3].

Solid-State Chemistry Process Chemistry Purification

Ionization Thermodynamics: Additive Substituent Effects of the 3,5-Dimethyl Pattern in Water and Formamide

Thermodynamic ionization constants (pKa^m) of 3,5-dimethylbenzoic acid have been determined in water and formamide via electromotive force measurements across the temperature range 5-45°C [1]. While this study examined 3,5-dimethylbenzoic acid rather than the 2-amino derivative, the additivity of substituent effects for 3,5-disubstituted benzoic acids was directly demonstrated [1]. The combined electronic influence of the two methyl groups is additive rather than synergistic or antagonistic, and the ionization process is relatively insensitive to steric effects in the 3,5-arrangement [1]. Extrapolation to 2-amino-3,5-dimethylbenzoic acid suggests predictable modulation of the carboxylic acid pKa by approximately +0.2 to +0.3 units relative to unsubstituted anthranilic acid, attributable to the electron-donating methyl groups.

Physical Organic Chemistry pKa Determination Substituent Effects

Spectral Fingerprint Verification: Definitive Identification Against Isomeric and Homologous Anthranilic Acids

The complete spectral profile of 2-amino-3,5-dimethylbenzoic acid is archived in the SDBS database (SDBS No. 16764), including 1H NMR, 13C NMR, mass spectrometry, and IR spectra (both Nujol mull and KBr disk) [1]. This comprehensive spectral dataset provides unambiguous identification of the 3,5-dimethyl substitution pattern, which produces distinct NMR chemical shift patterns and IR absorption bands not observed in 2,4-dimethyl, 2,6-dimethyl, or mono-methyl anthranilic acid isomers. The 1H NMR spectrum (HSP-49-799) shows characteristic aromatic proton splitting consistent with the symmetrical 3,5-dimethyl arrangement [1].

Analytical Chemistry Quality Control Spectral Database

Procurement-Justified Application Scenarios for 2-Amino-3,5-dimethylbenzoic Acid Based on Differentiated Properties


Structure-Based Drug Design Targeting Mycobacterial Anthranilate Phosphoribosyltransferase (trpD)

In anti-tuberculosis drug discovery programs focused on tryptophan biosynthesis pathway inhibition, 2-amino-3,5-dimethylbenzoic acid is directly applicable as a validated starting scaffold. The availability of a co-crystal structure (PDB 3UU1) with M. tuberculosis trpD confirms binding compatibility of the 3,5-dimethyl substitution pattern [1]. Procurement of this specific compound enables structure-guided optimization of anthranilate-based inhibitors without the uncertainty associated with uncharacterized analogs. Researchers can design derivatives that maintain the core 3,5-dimethyl benzoic acid framework while appending functionality at the amino or carboxyl positions to enhance potency and selectivity.

Medicinal Chemistry Lead Optimization Requiring Balanced cLogP in the 1.0-1.5 Range

For central nervous system (CNS) drug discovery programs or campaigns targeting intracellular bacterial pathogens, compounds with cLogP between 1.0 and 1.5 often exhibit optimal passive permeability while avoiding excessive metabolic clearance. 2-Amino-3,5-dimethylbenzoic acid (cLogP = 1.41) occupies this favorable window [1], whereas unsubstituted anthranilic acid (cLogP ~0.8-1.0) may show insufficient membrane penetration and more highly alkylated derivatives may introduce metabolic instability. The moderate aqueous solubility (cLogS = -2.393) further supports use in both organic synthesis and aqueous biological assays [1].

Multi-Step Organic Synthesis Requiring Thermally Stable Intermediates for Elevated-Temperature Reactions

Process chemistry workflows involving heating (e.g., amide coupling at 80-120°C, cyclodehydration to quinazolinones or benzoxazinones) benefit from building blocks with melting points above the reaction temperature. 2-Amino-3,5-dimethylbenzoic acid (mp 194-196°C) [1] remains solid and chemically stable under conditions that would melt or decompose lower-melting analogs such as 2-amino-6-methylbenzoic acid (mp ~124-126°C) [2]. This thermal robustness reduces the need for specialized low-temperature handling and simplifies purification by recrystallization from hot solvents.

Analytical Method Development and Reference Standard Qualification

For quality control laboratories developing HPLC, GC-MS, or NMR methods for anthranilic acid-derived pharmaceutical intermediates, 2-amino-3,5-dimethylbenzoic acid offers a well-characterized reference material with complete spectral documentation in the SDBS database [1]. The availability of 1H NMR, 13C NMR, IR (Nujol and KBr), and mass spectra from an authoritative source (AIST) [1] supports method validation, system suitability testing, and impurity identification workflows that would be impeded when using less thoroughly characterized positional isomers.

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